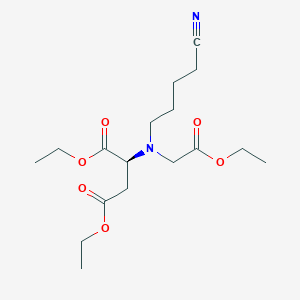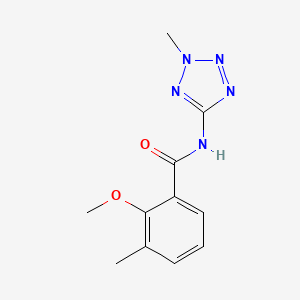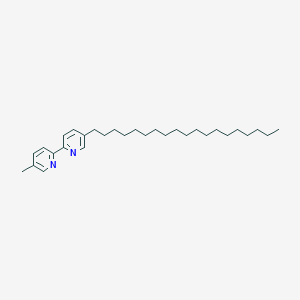
Dihydroxy(oxo)phosphanium;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(oxo)phosphanium;urea is a compound with the chemical formula ( \text{H}_2\text{PO}_2\text{NH}_2\text{CONH}_2 ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;urea typically involves the reaction of phosphoric acid derivatives with urea. One common method is the reaction of phosphoric acid with urea under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy(oxo)phosphanium;urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
Dihydroxy(oxo)phosphanium;urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihydroxy(oxo)phosphanium;urea involves its interaction with specific molecular targets and pathways. It can act as a hydrogen bond acceptor, forming stable complexes with various molecules. This property is utilized in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dihydroxy(oxo)phosphanium;urea include:
Phosphoric acid derivatives: Compounds like phosphoric acid and its esters.
Urea derivatives: Compounds like N-substituted ureas and thioureas.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both phosphoric acid and urea. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
807334-29-8 |
|---|---|
Molecular Formula |
CH6N2O4P+ |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
dihydroxy(oxo)phosphanium;urea |
InChI |
InChI=1S/CH4N2O.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |
InChI Key |
YPHLVXYYTAKMCV-UHFFFAOYSA-O |
Canonical SMILES |
C(=O)(N)N.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

